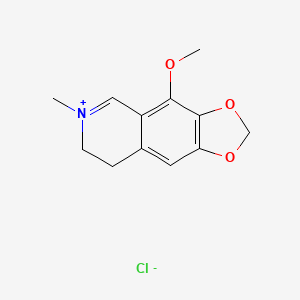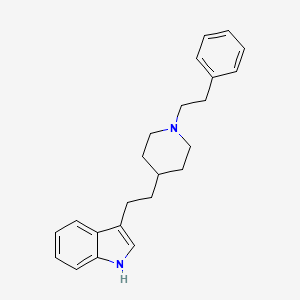
5-Morpholin-4-yl-2-furaldehyde
Overview
Description
“5-Morpholin-4-yl-2-furaldehyde” is a heterocyclic compound. It has a molecular formula of C9H11NO3 . The IUPAC name for this compound is 5-(4-morpholinyl)-2-furaldehyde .
Synthesis Analysis
The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular weight of “5-Morpholin-4-yl-2-furaldehyde” is 181.19 . The InChI code for this compound is 1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 .
Chemical Reactions Analysis
The reactions of morpholine derivatives with arylsulfonyl azides have been studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .
Physical And Chemical Properties Analysis
“5-Morpholin-4-yl-2-furaldehyde” is a powder at room temperature . It has a melting point of 50-51°C . The density of this compound is 1.3±0.1 g/cm3 .
Scientific Research Applications
Synthesis of Cyclopentenones 5-Morpholin-4-yl-2-furaldehyde plays a crucial role in the synthesis of 2,4-bifunctionalized cyclopentenones. This process involves a one-pot conversion of 2-furaldehyde with morpholine, followed by a concomitant 1,4 addition and elimination, extending to afford 2-hydroxy, 2-amino, and 2-phenyl cyclopentenones. This methodology offers a novel approach for constructing complex cyclopentenone structures from simple starting materials, showcasing the versatility of 5-Morpholin-4-yl-2-furaldehyde in organic synthesis (Nunes, Afonso, & Caddick, 2013).
Antibacterial Activity of Pyrazole Derivatives Another significant application of 5-Morpholin-4-yl-2-furaldehyde is in the synthesis of novel pyrazole derivatives with potent antibacterial activity. These derivatives are synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one by cyclization reactions. The synthesized compounds have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential in contributing to new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Chemoselective Cross-Benzoin Reactions Morpholine derivatives, including 5-Morpholin-4-yl-2-furaldehyde, have been utilized in chemoselective cross-benzoin reactions. These reactions demonstrate the importance of the morpholine moiety in facilitating selective transformations between aliphatic and aromatic aldehydes. This highlights the compound's role in synthetic chemistry for the creation of complex molecules with high selectivity and yields (Langdon et al., 2014).
Capture and Utilization of CO2 5-Morpholin-4-yl-2-furaldehyde has also been implicated in carbon dioxide capture and utilization (CCU) strategies. A study demonstrated the synthesis of 4,5-disubstituted furan-2(5H)-ones using an aqueous morpholine solution for the efficient capture of CO2 directly from air. This application showcases the potential environmental benefits of utilizing 5-Morpholin-4-yl-2-furaldehyde in green chemistry and sustainable chemical processes (Cui et al., 2016).
Anticancer Activity The compound's derivatives have been explored for anticancer activities, particularly in the context of human breast cancer cells. A study reported the synthesis of novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, which showed promising inhibition of breast cancer cell lines. This research underscores the potential of 5-Morpholin-4-yl-2-furaldehyde derivatives in the development of new anticancer therapies (Gaur et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-morpholin-4-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSBRXFPCGEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345165 | |
| Record name | 5-Morpholin-4-yl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-yl-2-furaldehyde | |
CAS RN |
3680-96-4 | |
| Record name | 5-Morpholin-4-yl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)


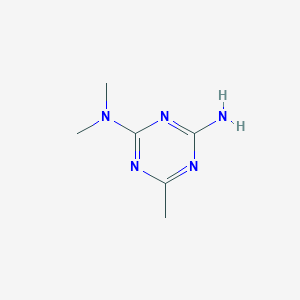
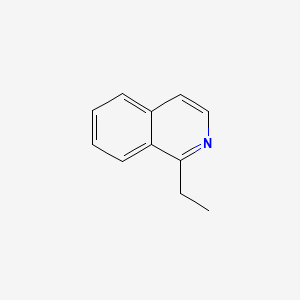
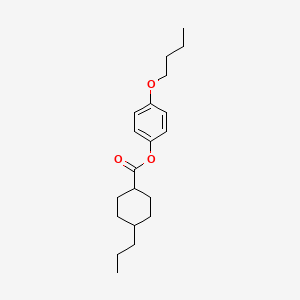
![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)
![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)
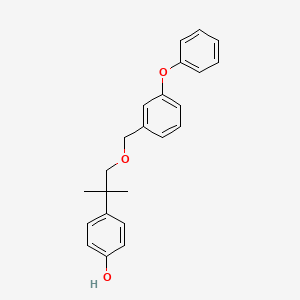


![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)
